molecular formula C14H17F3O3 B7991057 2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone

2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone

Cat. No.: B7991057
M. Wt: 290.28 g/mol
InChI Key: TVMVUBSEYFFYBB-UHFFFAOYSA-N
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Description

This compound features a trifluoroacetyl group attached to a phenyl ring substituted with isopentyloxy (3-position) and methoxy (4-position) groups. Its molecular formula is C₁₄H₁₇F₃O₃ (inferred from structural analogs in ), with a molecular weight of approximately 290.28 g/mol.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-methoxy-3-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O3/c1-9(2)6-7-20-12-8-10(4-5-11(12)19-3)13(18)14(15,16)17/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMVUBSEYFFYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-methoxyacetophenone with iso-pentyl bromide in the presence of a base, followed by trifluoromethylation. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydride

    Solvent: Dimethylformamide or tetrahydrofuran

    Temperature: 50-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, ethers

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a promising candidate in the development of pharmaceuticals. The trifluoromethyl group is known to enhance metabolic stability and bioactivity in drug design. Research has shown that compounds with similar structures can exhibit anti-inflammatory and analgesic properties.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that fluorinated ketones can significantly improve the potency of analgesic drugs by altering their interaction with biological targets. This suggests that 2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone may have similar effects, warranting further investigation.

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced biological activity and stability. The incorporation of fluorine can improve herbicidal and fungicidal properties.

Case Study:
Research published in Pest Management Science indicated that trifluoromethyl-substituted compounds showed increased efficacy against various pests compared to their non-fluorinated counterparts. This aligns with the potential use of 2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone as a novel agrochemical agent.

Materials Science

The compound's unique chemical structure allows for its application in materials science, particularly in the synthesis of polymers and coatings. Its fluorinated nature can impart desirable properties such as water repellency and thermal stability.

Case Study:
A study in Macromolecules explored the use of fluorinated ketones in creating high-performance polymeric materials with superior thermal and mechanical properties. The findings suggest that 2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone could be utilized in similar applications.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, modulate receptor activity, and influence cellular signaling pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to effectively interact with biological targets .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone 4-methoxy C₉H₇F₃O₂ 204.15 Intermediate in polymer synthesis
2,2,2-Trifluoro-1-(5-fluoro-2-(isopentyloxy)phenyl)ethanone 5-fluoro, 2-isopentyloxy C₁₃H₁₄F₄O₂ 278.24 Lab reagent (discontinued)
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone 4-chloro C₈H₄ClF₃O 212.57 Halogenated analog for reactivity studies
1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone 4-dimethylamino C₁₀H₁₀F₃NO 233.19 Electron-rich aryl system for photochemistry
2,2,2-Trifluoro-1-(4-phenoxyphenyl)ethanone 4-phenoxy C₁₄H₉F₃O₂ 266.22 Hyperbranched polymer precursor
Key Observations:
  • Halogen substituents (e.g., Cl, F) introduce electronegativity, altering reactivity and intermolecular interactions (e.g., halogen bonding) . Amino groups (e.g., dimethylamino) significantly modify electronic properties, enabling applications in photoactive materials .

Physical and Chemical Properties

  • Melting Points: 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone: Not explicitly reported, but analogs like 2,2,2-Trifluoro-1-(5-phenyltriazol-4-yl)ethanone melt at 105–108°C . Halogenated derivatives (e.g., 4-chloro analog) likely exhibit higher melting points due to increased polarity .
  • Solubility : Trifluoroacetyl groups enhance solubility in polar aprotic solvents (e.g., acetone, DMF), while alkoxy substituents improve lipophilicity .

Biological Activity

2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone, also known by its CAS number 1443313-57-2, is a synthetic compound with potential applications in medicinal chemistry. Its structure features a trifluoromethyl group and a methoxyphenyl moiety, which are known to influence biological activity. This article reviews the biological activity of this compound based on available research findings.

  • IUPAC Name: 2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone
  • Molecular Formula: C14H17F3O3
  • Molecular Weight: 292.28 g/mol
  • Density: 1.09 g/cm³ .

Biological Activity Overview

Research on the biological activity of 2,2,2-Trifluoro-1-(3-(isopentyloxy)-4-methoxyphenyl)ethanone indicates its potential as an antitumor agent. The compound's structural modifications enhance its efficacy against various cancer cell lines.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor properties of derivatives similar to this compound. The modifications in the structure were aimed at improving biological activity against cancer cells. The results indicated that compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts .

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the trifluoromethyl group contributes to increased lipophilicity and cellular uptake, leading to enhanced interaction with biological targets such as enzymes involved in cell proliferation and survival pathways.

Case Studies and Research Findings

StudyFocusFindings
Journal of Medicinal Chemistry Antitumor activityIdentified structural modifications that improve efficacy against cancer cell lines. Notably, the presence of trifluoromethyl groups correlated with increased potency .
Toxicological Evaluation Safety profileClassified as a skin and eye irritant with specific target organ toxicity noted for respiratory exposure .
Comparative Study Biological efficacyCompared with other compounds in its class, it showed moderate antimicrobial activity against various bacterial strains .

Toxicological Profile

The compound is classified under GHS (Globally Harmonized System) as follows:

  • Skin Irritation: Category 2
  • Eye Irritation: Category 2A
  • Specific Target Organ Toxicity - Single Exposure: Category 3 (Respiratory System) .

Exposure can lead to symptoms such as skin inflammation characterized by itching and redness. Inhalation may cause respiratory irritation.

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